molecular formula C23H25N5O B2662666 N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105232-91-4

N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Numéro de catalogue B2662666
Numéro CAS: 1105232-91-4
Poids moléculaire: 387.487
Clé InChI: BVGXILJOSYXIQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C22H23N5O . For a detailed molecular structure, it’s recommended to refer to databases like PubChem .


Physical And Chemical Properties Analysis

This compound has the molecular formula C22H23N5O . For more detailed physical and chemical properties, databases like PubChem can be referred to .

Applications De Recherche Scientifique

Antitubercular Activity

N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide and its derivatives have been explored for their antitubercular activities. A study by Srinivasarao et al. (2020) designed and synthesized a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, evaluating their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The molecular interactions of these derivatised conjugates in docking studies indicated their potential for further development as antitubercular agents (Srinivasarao et al., 2020).

Antineoplastic Activity

In the realm of cancer treatment, compounds structurally related to N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, such as flumatinib, have been studied for their potential as antineoplastic agents. Flumatinib, a tyrosine kinase inhibitor, is under clinical trials for treating chronic myelogenous leukemia (CML) in China. The study focused on identifying the metabolites of flumatinib in CML patients to understand its metabolic pathways in humans after oral administration. This research highlights the importance of understanding drug metabolism for the development of effective cancer therapies (Aishen Gong et al., 2010).

Cocrystallization and Supramolecular Chemistry

Another area of interest is the cocrystallization behavior of compounds with similar structural features for applications in supramolecular chemistry. A study by Karothu Durga Prasad et al. (2015) explored the cocrystallization of pyrazinoic acid with isomeric pyridine carboxamide series, including compounds structurally related to N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide. This research contributes to understanding the intermolecular interactions and supramolecular growth leading to the formation of cocrystals or eutectics in pharmaceutical compounds (Karothu Durga Prasad et al., 2015).

Propriétés

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17-6-2-3-8-20(17)21-9-10-22(27-26-21)28-14-11-18(12-15-28)23(29)25-16-19-7-4-5-13-24-19/h2-10,13,18H,11-12,14-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGXILJOSYXIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.